molecular formula C25H27N3O4.HCl B1574487 CKD 602

CKD 602

Cat. No. B1574487
M. Wt: 531.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topoisomerase I inhibitor. Forms stable DNA-topoisomerase complexes during DNA replication and induces cell cycle arrest in the G2/M phase. Inhibits growth of a range of cancer cell lines in vitro, as well as of ovarian and leukemia tumors in vivo.

Scientific Research Applications

Pharmacokinetics and Tumor Disposition

CKD 602, known as a camptothecin analogue, has been studied for its pharmacokinetic properties and tumor disposition in various research settings. Notably, STEALTH liposomal CKD-602 (S-CKD602) showed advantages in plasma, tumor, and tumor extracellular fluid (ECF) over nonliposomal CKD-602. In a study, S-CKD602 demonstrated prolonged drug circulation time and increased tumor delivery compared to its nonliposomal counterpart (Zamboni et al., 2007).

Antitumor Activity

CKD-602 has exhibited broad antitumor activity against various human tumor cell lines. Preclinical studies have compared its efficacy with other known anticancer drugs like camptothecin (CPT) and topotecan (TPT), finding CKD-602 to be either equal or superior in certain cases. For example, CKD-602 showed significant tumor regression and growth delays in several resistant tumor models (Lee et al., 2000).

Cytotoxicity in Cancer Cell Lines

Research on CKD-602's cytotoxic effects on oral squamous cell carcinoma (OSCC) cell lines revealed its potential in inducing cell death primarily through apoptosis. This effect is associated with changes in the expression of certain proteins like Bax, Bcl-2, and p53, highlighting its mechanism of action in inducing cell death in cancer cells (Ok et al., 2009).

Pharmacodynamics in HT-29 Cells

The pharmacodynamics of CKD-602 were explored in HT-29 cells, a human colorectal adenocarcinoma cell line. The study aimed to understand the cytotoxicity exhibited immediately after treatment and the delayed effect post-treatment termination. CKD-602 showed time-dependent cytotoxic effects, with both immediate and delayed impacts observed. This study provided insights into the drug's intracellular accumulation and its potential implications for clinical development (Park et al., 2002).

Interaction with Monocytes in Cancer Patients

In patients with refractory solid tumors, STEALTH® liposomal CKD-602 (S-CKD602) demonstrated a bidirectional pharmacodynamic interaction with monocytes. This study highlighted the sensitivity of monocytes to S-CKD602 and its implications in drug toxicity and efficacy (Zamboni et al., 2011).

Pharmacokinetic Modeling in Advanced Malignancies

Population pharmacokinetics of pegylated liposomal CKD-602 (S-CKD602) in patients with advanced solid tumors were studied to understand the factors influencing its pharmacokinetic disposition. This research provided crucial insights into the variability of drug exposure and its relationship with patient-specific factors like age and body composition (Wu et al., 2012).

General Pharmacological Effects

A safety pharmacology study of CKD-602 explored its effects on the central nervous system, cardiovascular-respiratory system, and other organs. This study found that CKD-602 at certain doses had minor effects on the central nervous system but did not exert significant effects on other systems at the dose of 1 mg/kg (Kim et al., 2003).

properties

Product Name

CKD 602

Molecular Formula

C25H27N3O4.HCl

Molecular Weight

531.49

synonyms

Alternative Names: Belotecan, Camtobell®

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.